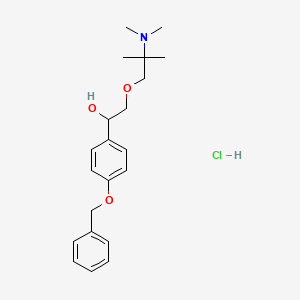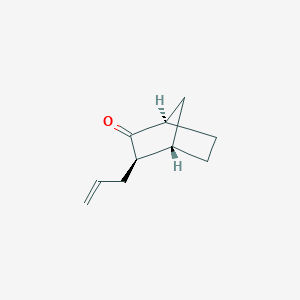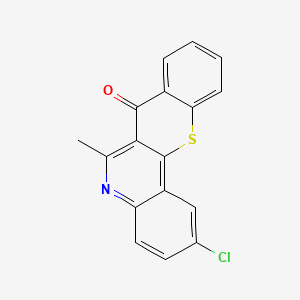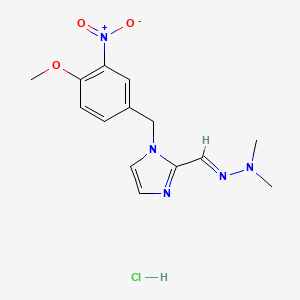
1H-Imidazole-2-carboxaldehyde, 1-((4-methoxy-3-nitrophenyl)methyl)-, dimethylhydrazone, monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Imidazole-2-carboxaldehyde, 1-((4-methoxy-3-nitrophenyl)methyl)-, dimethylhydrazone, monohydrochloride is a chemical compound with the molecular formula C14-H17-N5-O3.Cl-H and a molecular weight of 339.82 . This compound is known for its unique structure, which includes an imidazole ring, a nitrophenyl group, and a dimethylhydrazone moiety. It is often used in various scientific research applications due to its interesting chemical properties.
准备方法
The synthesis of 1H-Imidazole-2-carboxaldehyde, 1-((4-methoxy-3-nitrophenyl)methyl)-, dimethylhydrazone, monohydrochloride typically involves the reaction of 1H-imidazole-2-carboxaldehyde with 4-methoxy-3-nitrobenzyl chloride in the presence of a base, followed by the addition of dimethylhydrazine. The reaction conditions often include solvents such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反应分析
1H-Imidazole-2-carboxaldehyde, 1-((4-methoxy-3-nitrophenyl)methyl)-, dimethylhydrazone, monohydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the imidazole ring or the nitrophenyl group, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
1H-Imidazole-2-carboxaldehyde, 1-((4-methoxy-3-nitrophenyl)methyl)-, dimethylhydrazone, monohydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
作用机制
The mechanism of action of 1H-Imidazole-2-carboxaldehyde, 1-((4-methoxy-3-nitrophenyl)methyl)-, dimethylhydrazone, monohydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The nitrophenyl group may also contribute to its biological activity by interacting with cellular components .
相似化合物的比较
1H-Imidazole-2-carboxaldehyde, 1-((4-methoxy-3-nitrophenyl)methyl)-, dimethylhydrazone, monohydrochloride can be compared with other similar compounds, such as:
1H-Imidazole-2-carboxaldehyde: Lacks the nitrophenyl and dimethylhydrazone groups, resulting in different chemical and biological properties.
4-Methoxy-3-nitrobenzyl chloride: Contains the nitrophenyl group but lacks the imidazole and dimethylhydrazone moieties.
Dimethylhydrazine: Contains the dimethylhydrazone group but lacks the imidazole and nitrophenyl groups.
The uniqueness of this compound lies in its combination of these functional groups, which contribute to its distinct chemical and biological properties .
属性
CAS 编号 |
134221-13-9 |
|---|---|
分子式 |
C14H18ClN5O3 |
分子量 |
339.78 g/mol |
IUPAC 名称 |
N-[(E)-[1-[(4-methoxy-3-nitrophenyl)methyl]imidazol-2-yl]methylideneamino]-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C14H17N5O3.ClH/c1-17(2)16-9-14-15-6-7-18(14)10-11-4-5-13(22-3)12(8-11)19(20)21;/h4-9H,10H2,1-3H3;1H/b16-9+; |
InChI 键 |
CYDAVCXNPLDZRR-QOVZSLTQSA-N |
手性 SMILES |
CN(C)/N=C/C1=NC=CN1CC2=CC(=C(C=C2)OC)[N+](=O)[O-].Cl |
规范 SMILES |
CN(C)N=CC1=NC=CN1CC2=CC(=C(C=C2)OC)[N+](=O)[O-].Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



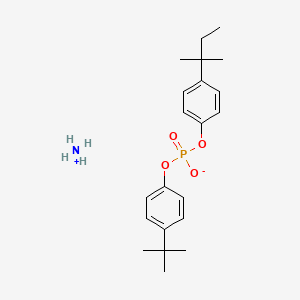
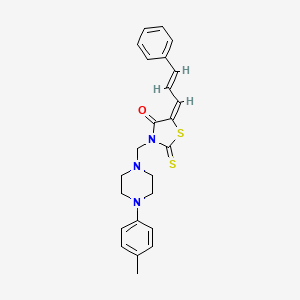
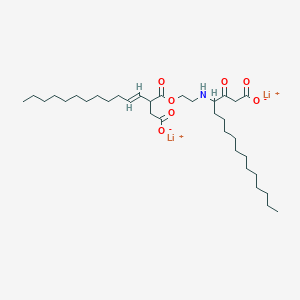
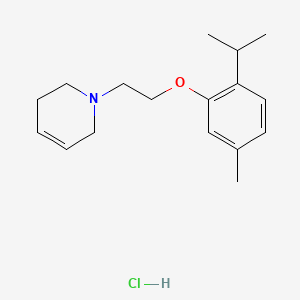


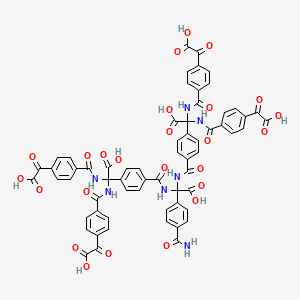

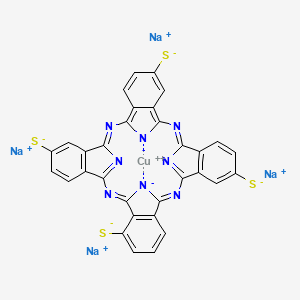
![2-[[5-[3-(3,4-dichlorophenyl)-1-hydroxypropyl]-4,7-dimethoxy-1-benzofuran-6-yl]oxy]ethyl-dimethylazanium;(Z)-4-hydroxy-4-oxobut-2-enoate](/img/structure/B12712946.png)
